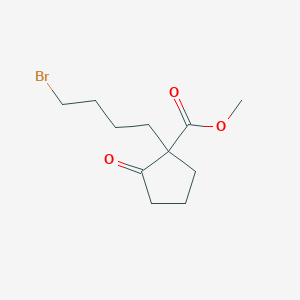
Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes a bromobutyl group, a cyclopentane ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate typically involves the reaction of a cyclopentanone derivative with a bromobutyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the cyclopentane ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Conversion of the carbonyl group to an alcohol.
Oxidation: Introduction of carboxylic acids or ketones.
Scientific Research Applications
Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The bromobutyl group can participate in nucleophilic substitution reactions, while the carbonyl group in the cyclopentane ring can undergo reduction or oxidation. These interactions can lead to the formation of new compounds with different biological or chemical properties.
Comparison with Similar Compounds
Ethyl 4-bromobutyrate: Similar in structure but with an ethyl ester instead of a methyl ester.
4-Bromobutyryl chloride: Contains a bromobutyl group but with a chloride instead of a carboxylate ester.
tert-Butyl bromide: Features a tert-butyl group attached to a bromide substituent.
Uniqueness: Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate is unique due to its combination of a bromobutyl group and a cyclopentane ring with a carboxylate ester
Properties
CAS No. |
61114-31-6 |
|---|---|
Molecular Formula |
C11H17BrO3 |
Molecular Weight |
277.15 g/mol |
IUPAC Name |
methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H17BrO3/c1-15-10(14)11(6-2-3-8-12)7-4-5-9(11)13/h2-8H2,1H3 |
InChI Key |
MHZAODSKLBSHHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1=O)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















